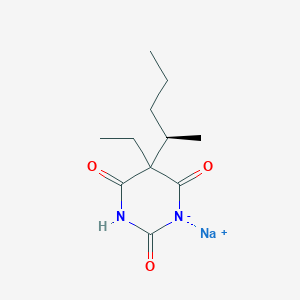
S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate: is a chemical compound with the molecular formula C6H12N2O3S2. It contains a variety of functional groups, including a nitrile group, a secondary amine, and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate typically involves the reaction of 2-cyanoethylamine with a suitable thiosulfate donor under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The secondary amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines and thiosulfate derivatives.
Scientific Research Applications
Chemistry: S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Biology: In biological research, this compound can be used to study the effects of thiosulfate derivatives on cellular processes and enzyme activities .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also interact with specific molecular targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
- S-2-((2-Cyanoethyl)amino)ethyl hydrogen thiosulfate
- S-2-((2-Cyanoethyl)amino)butyl hydrogen thiosulfate
- S-2-((2-Cyanoethyl)amino)pentyl hydrogen thiosulfate
Uniqueness: Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis .
Properties
CAS No. |
23545-61-1 |
|---|---|
Molecular Formula |
C6H12N2O3S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(2-cyanoethylamino)-1-sulfosulfanylpropane |
InChI |
InChI=1S/C6H12N2O3S2/c1-6(8-4-2-3-7)5-12-13(9,10)11/h6,8H,2,4-5H2,1H3,(H,9,10,11) |
InChI Key |
WRNWIYJRUVWHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSS(=O)(=O)O)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)



![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)




![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)


![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
